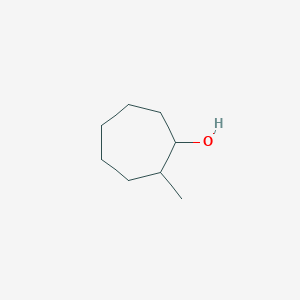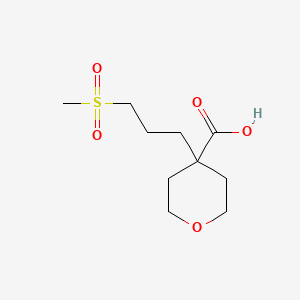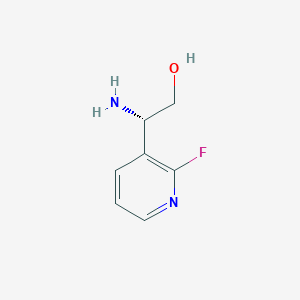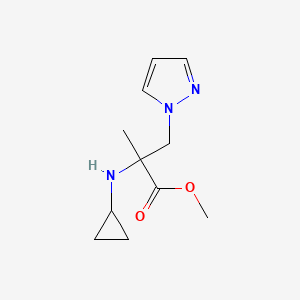
2-(Naphthalen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Naphthalen-2-yl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require optimization of reaction conditions.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines and azetidines. This method allows for the production of polyamines with various structures and degrees of control . The process involves anionic and cationic polymerization mechanisms, which are tailored to achieve the desired polymer properties.
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.
Scientific Research Applications
2-(Naphthalen-2-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates inflammation by upregulating antioxidant enzymes like superoxide dismutase and catalase, and downregulating pro-inflammatory mediators such as inducible nitric oxide synthase.
Neuroprotection: It exerts neuroprotective effects by inhibiting apoptotic pathways, reducing oxidative stress, and improving mitochondrial function.
Comparison with Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Known for its neuroprotective and anti-inflammatory properties.
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, used in peptide synthesis.
Uniqueness: 2-(Naphthalen-2-yl)azetidine is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-9-12(13-7-8-14-13)6-5-10(11)3-1/h1-6,9,13-14H,7-8H2 |
InChI Key |
STRXFGZCFATVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)










![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

